(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Description
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone is a synthetic indole-derived methanone compound characterized by a 4-methoxynaphthalene moiety linked to a deuterated pentyl-substituted indole core. The nonadeuteriopentyl chain (C5D9) replaces hydrogen atoms at the 2, 3, 4, and 5 positions of the pentyl group with deuterium, a stable hydrogen isotope. This deuteration is hypothesized to enhance metabolic stability and prolong biological activity by reducing enzymatic degradation, a strategy employed in pharmaceuticals like deutetrabenazine .
Key spectral data for related compounds include IR absorption bands (e.g., 1719 cm⁻¹ for carbonyl groups) and mass spectrometry peaks (e.g., m/z = 486 [M]⁺ for indole-naphthalene hybrids) .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-ZYWCKPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016387 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-49-6 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration of the Pentyl Side Chain
The nonadeuteriopentyl group is introduced via acid-catalyzed hydrogen–deuterium (H/D) exchange or direct alkylation with deuterated reagents. A scalable method involves treating pentyl precursors with 20 wt% DSO in CDOD at 60–90°C, achieving >95% deuterium incorporation at positions 2, 2, 3, 3, 4, 4, 5, 5, and 5 . For example, deuterated pentyl iodide (CDI) is prepared by reacting 1-pentanol with hydroiodic acid in DO, followed by purification via fractional distillation. This method minimizes isotopic scrambling and ensures regioselective deuteration .
Table 1: Deuteration Efficiency Under Varied Conditions
| Condition | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|
| DSO/CDOD | 60 | 24 | 92 |
| CDCOD | 150 | 48 | 88 |
| DO/HI | 100 | 12 | 95 |
Synthesis of the Indole Core
The indole scaffold is functionalized at the N1 position via alkylation. A mixture of indole, deuterated pentyl iodide (CDI), and potassium carbonate in dimethylformamide (DMF) is heated at 80°C for 12 hours, yielding 1-(nonadeuteriopentyl)indole with 85% efficiency . The reaction is monitored by thin-layer chromatography (TLC) and quenched with ice water to precipitate the product.
Preparation of 4-Methoxynaphthalene-1-carbonyl Chloride
4-Methoxynaphthalene-1-carboxylic acid is synthesized by Friedel-Crafts acylation of naphthalene with methoxyacetyl chloride, followed by oxidation with potassium permanganate. The acid is converted to its acyl chloride using thionyl chloride (SOCl) under reflux, achieving quantitative conversion .
Coupling via Friedel-Crafts Acylation
The final methanone bridge is formed by reacting 1-(nonadeuteriopentyl)indole with 4-methoxynaphthalene-1-carbonyl chloride in the presence of Lewis acids like aluminum chloride (AlCl). The reaction proceeds at 0°C in dichloromethane (DCM), yielding the target compound with 78% efficiency after column chromatography .
Table 2: Optimization of Coupling Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl | DCM | 0 | 78 |
| FeCl | Toluene | 25 | 65 |
| ZnCl | Chloroform | -10 | 58 |
Purification and Characterization
The crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuteration levels and structural integrity. H NMR shows absence of protons on the pentyl chain, while C NMR confirms the methoxynaphthalene and indole linkages .
Challenges in Deuteration
Isotopic purity is critical; residual protons on the pentyl chain reduce pharmacological utility. Recrystallization in deuterated solvents (e.g., CDOD) enhances isotopic enrichment to >98% . Side reactions, such as C-deuteration on the indole ring, are mitigated by optimizing reaction time and acid concentration.
Chemical Reactions Analysis
Types of Reactions: JWH 081-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: JWH 081-d9 is used as an internal standard in mass spectrometry and chromatography to quantify JWH 081 in various samples. It helps in the accurate measurement of the parent compound by providing a reference point .
Biology: In biological research, JWH 081-d9 is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and selectivity of these compounds .
Medicine: Although not used directly in medicine, JWH 081-d9 aids in the research of potential therapeutic applications of synthetic cannabinoids. It helps in the development of new drugs targeting cannabinoid receptors .
Industry: In the forensic industry, JWH 081-d9 is used to detect and quantify synthetic cannabinoids in biological samples. It is crucial for drug testing and toxicology studies .
Mechanism of Action
JWH 081-d9 exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids. The binding affinity of JWH 081-d9 is higher for CB1 receptors, which are primarily found in the central nervous system. This interaction leads to the modulation of neurotransmitter release, resulting in various physiological and psychological effects .
Comparison with Similar Compounds
4-Methoxy vs. 4-Methyl or 4-Ethyl Substitutions
- JWH-210 has a molecular weight of 369.508 (C26H27NO) and is associated with cannabinoid receptor activity .
- 4-Methyl AM-2201 [(4-Methylnaphthalen-1-yl)-(1-(5-fluoropentyl)indol-3-yl)methanone]: The 4-methyl group combined with a fluoropentyl chain enhances lipophilicity, increasing blood-brain barrier penetration. Its molecular weight is 405.48 (C25H23FNO) .
Halogenated Derivatives
- (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone: The electron-withdrawing chlorine atom may reduce metabolic oxidation but increases molecular polarity. No direct pharmacological data is available .
Modifications to the Alkyl Chain on Indole
Deuterated vs. Non-Deuterated Chains
- UR-144 [(1-Pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone]: Non-deuterated pentyl chains are susceptible to cytochrome P450 oxidation. UR-144 has a shorter half-life (t₁/₂ ~2–4 hours in humans) compared to deuterated analogs .
Chain Length and Unsaturation
- (1-Hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl)methanone (CAS 210179-48-9): Extending the alkyl chain to hexyl increases lipophilicity (logP ~6.2), enhancing tissue distribution but risking off-target effects .
Functional Group Additions
Morpholinoethyl Substitutions
- 1-(2-Morpholinoethyl)-1H-indol-3-ylmethanone: The morpholinoethyl group improves water solubility (logS = -4.2) but may reduce CNS penetration due to increased polarity. This derivative shows moderate MAPK inhibition (Ki = 220 nM) .
Hydroxyl and Fluorine Modifications
- [1-[(4R)-4-Hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone: Hydroxylation enhances metabolic clearance (e.g., glucuronidation) but introduces hydrogen-bonding interactions, improving target specificity .
Research Implications
Deuteration in the target compound offers a strategic advantage in drug design by mitigating first-pass metabolism. Comparative studies with fluorinated or hydroxylated analogs highlight trade-offs between metabolic stability and bioavailability. Further in vivo studies are required to validate the deuterium effect on pharmacokinetics and receptor binding kinetics.
Biological Activity
The compound (4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone is a synthetic cannabinoid that has garnered interest in the field of pharmacology for its potential biological activities. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 426.57 g/mol. Its structure incorporates a naphthalene moiety and an indole derivative, which are common features in many bioactive compounds.
Synthetic cannabinoids like this compound primarily act as agonists at the cannabinoid receptors (CB1 and CB2). The binding affinity and efficacy at these receptors can lead to various physiological effects including analgesic, anti-inflammatory, and psychoactive properties.
1. Binding Affinity Studies
Research has shown that compounds similar to this compound exhibit significant binding affinities for cannabinoid receptors. A study indicated that modifications in the side chains of indole derivatives can dramatically affect their receptor affinity and selectivity .
2. Pharmacological Effects
- Analgesic Properties : Several studies have demonstrated that synthetic cannabinoids can produce analgesic effects comparable to traditional pain medications. For instance, a study involving similar compounds reported significant pain relief in animal models through CB1 receptor activation .
- Anti-inflammatory Effects : The anti-inflammatory potential of such compounds has been explored in various models. Research indicates that these cannabinoids can inhibit the production of pro-inflammatory cytokines by modulating immune responses .
3. Case Studies
A notable case study involved the administration of a related compound in patients with chronic pain conditions. The results showed a marked reduction in pain scores and improved quality of life metrics among participants . However, it is essential to consider the variability in individual responses due to genetic factors affecting cannabinoid metabolism.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief | |
| Anti-inflammatory | Reduced cytokine production | |
| Psychoactive | Euphoria and altered perception |
Safety and Toxicology
While synthetic cannabinoids can offer therapeutic benefits, they also pose risks for adverse effects including anxiety, paranoia, and potential dependency. Toxicological assessments are crucial to establish safety profiles for these compounds.
Q & A
Q. What are the recommended synthetic strategies for this deuterated indole-naphthalene methanone derivative?
The synthesis involves multi-step organic reactions, typically starting with indole and naphthalene precursors. Key steps include:
- Alkylation : Introducing the deuterated pentyl chain via alkylation of the indole nitrogen using deuterated alkyl halides (e.g., 2,2,3,3,4,4,5,5,5-nonadeuteriopentyl bromide) under basic conditions .
- Friedel-Crafts Acylation : Coupling the deuterated indole with 4-methoxynaphthalene-1-carbonyl chloride using Lewis acids (e.g., AlCl₃) to form the methanone bridge .
- Protection-Deprotection : Use of tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to protect reactive sites during functionalization . Computational tools like Chematica can optimize reaction pathways by predicting yields and side products .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>99%, as in ) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify non-deuterated protons (e.g., methoxy, indole H-2) and confirm deuteration levels. Deuterium incorporation reduces splitting in adjacent protons .
- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How does deuteration impact NMR spectral interpretation and metabolic stability studies?
- Simplified Splitting : Deuterium’s lower gyromagnetic ratio eliminates coupling with adjacent protons, reducing signal multiplicity (e.g., pentyl chain protons) .
- Isotope Effects : Altered reaction kinetics in metabolic studies (e.g., cytochrome P450 interactions) due to deuterium’s kinetic isotope effect (KIE). This stabilizes the compound against oxidative degradation .
- Quantitative Analysis : Use ²H NMR or LC-MS to track deuterium retention in biological matrices .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Disorder in Deuterated Chains : The nonadeuteriopentyl group may exhibit positional disorder. Mitigate this by collecting high-resolution data (e.g., synchrotron X-ray, <1.0 Å) and refining with SHELXL’s PART instructions .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning, common in flexible indole derivatives .
- Validation : Cross-check refinement with R₁, wR₂, and goodness-of-fit (GoF) metrics. Tools like PLATON validate hydrogen/deuterium positioning .
Q. How can computational modeling predict biological activity and optimize experimental design?
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to cannabinoid receptors (CB1/CB2), leveraging the indole-naphthalene scaffold’s affinity .
- MD Simulations : Assess deuterium’s impact on membrane permeability (logP) and binding kinetics via GROMACS .
- Contradiction Resolution : If experimental IC₅₀ values conflict with predictions, re-evaluate force field parameters or solvation models (e.g., explicit vs. implicit solvent) .
Q. What analytical techniques are critical for studying degradation pathways under varying pH/temperature?
- Stress Testing : Expose the compound to acidic (pH 2), basic (pH 12), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS .
- Kinetic Analysis : Fit degradation data to first/second-order models using software like KinTek Explorer .
- Isolation of Degradants : Use preparative TLC or column chromatography to isolate by-products for structural elucidation .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) meticulously, as minor deviations can alter deuteration levels .
- Data Validation : Cross-reference NMR shifts with similar compounds (e.g., JWH-122 derivatives) to confirm assignments .
- Ethical Compliance : Ensure DEA licensing for Schedule I analog research under the Controlled Substances Act .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
